molecular formula C13H12O B7725203 Benzyl phenyl ether CAS No. 31324-44-4

Benzyl phenyl ether

Cat. No. B7725203
CAS RN: 31324-44-4
M. Wt: 184.23 g/mol
InChI Key: BOTNYLSAWDQNEX-UHFFFAOYSA-N
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Patent
US04412082

Procedure details

In a 1 l four-necked flask, there were placed 85.4 g (0.464 mole) of benzyl phenyl ether, 45 g (1.5 moles) of paraformaldehyde, 300 ml of conc. hydrochloric acid and 100 ml of benzene, and the resulting mixture was stirred for 4 hours at 50° to 60° C. After completion of the reaction, 100 ml of toluene was added to the resulting reaction mixture followed by vigorous stirring of the resulting mixture. The resulting organic layer in the mixture was washed twice with 200 ml of water. The thus obtained organic layer was dried over anhydrous sodium sulfate followed by removal of the solvent by evaporation. To the so obtained viscous oily substance were added about 200 ml of n-heptane and 50 ml of ethyl ether. Upon stirring of the resulting mixture at room temperature, crystals precipitated. After allowing the mixture to stand overnight, the crystals were collected by filtration and dried to give 30.5 of 4-benzyloxybenzyl chloride.
Quantity
85.4 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(O[CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)C=CC=CC=1.[CH2:15]=[O:16].[ClH:17].[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1(C)C=CC=CC=1>[CH2:15]([O:16][C:12]1[CH:11]=[CH:10][C:9]([CH2:8][Cl:17])=[CH:14][CH:13]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
85.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)OCC1=CC=CC=C1
Name
Quantity
45 g
Type
reactant
Smiles
C=O
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
by vigorous stirring of the resulting mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 l four-necked flask, there were placed
ADDITION
Type
ADDITION
Details
was added to the resulting reaction mixture
WASH
Type
WASH
Details
The resulting organic layer in the mixture was washed twice with 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The thus obtained organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
followed by removal of the solvent by evaporation
ADDITION
Type
ADDITION
Details
To the so obtained viscous oily substance were added about 200 ml of n-heptane and 50 ml of ethyl ether
STIRRING
Type
STIRRING
Details
Upon stirring of the resulting mixture at room temperature
CUSTOM
Type
CUSTOM
Details
crystals precipitated
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.